N-(4-chloro-2,5-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of a chloro-substituted phenyl ring, methoxy groups, and an isoxazolecarboxamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide involves several steps, starting with the preparation of the key intermediates. One common method includes the following steps:
Preparation of 4-chloro-2,5-dimethoxyaniline: This intermediate is synthesized by reacting 4-chloro-2,5-dimethoxybenzene with ammonia or an amine source under suitable conditions.
Formation of the isoxazole ring: The next step involves the cyclization of the intermediate with appropriate reagents to form the isoxazole ring.
Coupling reaction: The final step is the coupling of the isoxazole intermediate with 3-ethyl-5-methyl-4-isoxazolecarboxylic acid under suitable conditions to form the desired compound.
Chemical Reactions Analysis
N-(4-chloro-2,5-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with serotonin receptors, particularly the 5-HT2A receptor, leading to various physiological effects . It may also interact with other receptors and enzymes, contributing to its overall biological activity .
Comparison with Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide can be compared with similar compounds such as:
4-chloro-2,5-dimethoxyaniline: This compound shares the chloro and methoxy substitutions on the phenyl ring but lacks the isoxazolecarboxamide moiety.
2,5-dimethoxy-4-chlorophenethylamine (2C-C): This compound is a phenethylamine derivative with similar substitutions but a different core structure.
N-(4-chloro-2,5-dimethoxyphenyl)acetamide: This compound has a similar phenyl ring substitution but differs in the acetamide group instead of the isoxazolecarboxamide moiety.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4/c1-5-10-14(8(2)22-18-10)15(19)17-11-7-12(20-3)9(16)6-13(11)21-4/h6-7H,5H2,1-4H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWRWPZENHRTQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC(=C(C=C2OC)Cl)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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